Head-to-Head pKa Comparison: Pentafluorobenzenesulfonamide vs. Benzenesulfonamide
Pentafluorobenzenesulfonamide (pentaFBS) is a significantly stronger acid than its parent benzenesulfonamide (BS). Potentiometric titration values (I = 0.052 M NaCl) show a pKa for pentaFBS of 8.2, compared to 10.1 for BS [1]. This represents a ΔpKa of -1.9 units, equivalent to an approximately 80-fold increase in acidity at the sulfonamide N-H. The enhanced acidity stems from the electron-withdrawing effect of the five fluorine atoms on the phenyl ring, stabilizing the conjugate base [1].
| Evidence Dimension | Sulfonamide N-H acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 8.2 |
| Comparator Or Baseline | Benzenesulfonamide (BS), pKa = 10.1 |
| Quantified Difference | ΔpKa = -1.9 (~80× increase in acidity) |
| Conditions | Potentiometric titration, I = 0.052 M with NaCl, 29 °C |
Why This Matters
This large pKa shift determines the ionization state at physiological pH, directly impacting solubility, membrane permeability, and the strength of metal-coordination or hydrogen-bonding interactions, making simple benzenesulfonamide unsuitable as a drop-in replacement.
- [1] Krishnamurthy, V. M.; Bohall, B. R.; Kim, C.-Y.; Moustakas, D. T.; Christianson, D. W.; Whitesides, G. M. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chem. Asian J. 2007, 2 (1), 94–105. View Source
